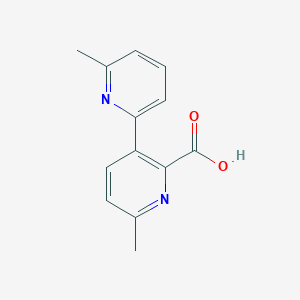
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H12N2O2. It is a derivative of pyridinecarboxylic acid, characterized by the presence of two methyl groups and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid typically involves the reaction of 2,6-lutidine with carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated pyridines, nitropyridines.
Aplicaciones Científicas De Investigación
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly in the context of metalloenzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antidiabetic and insulin-mimetic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid involves its ability to chelate metal ions, thereby inhibiting metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to various biological effects. The compound interacts with molecular targets such as human serum albumin and zinc (II) complexes, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxylic acid (Picolinic acid): Similar structure but lacks the additional methyl group.
3-Pyridinecarboxylic acid (Nicotinic acid): Differently positioned carboxylic acid group.
4-Pyridinecarboxylic acid (Isonicotinic acid): Carboxylic acid group at the para position.
Uniqueness
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid is unique due to the presence of two methyl groups and its specific positioning on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
6-methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-3-5-11(14-8)10-7-6-9(2)15-12(10)13(16)17/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
RMCNWFIKLDVAKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=C(N=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


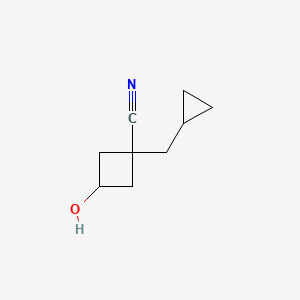
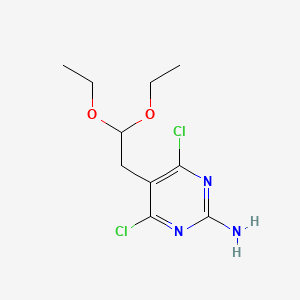
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
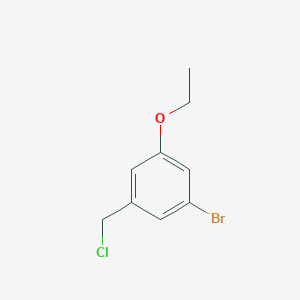
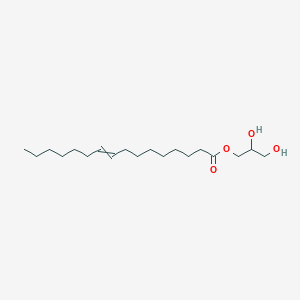
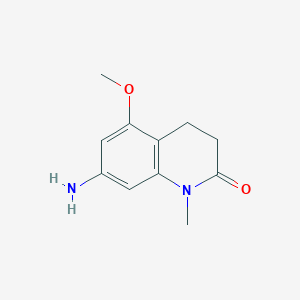


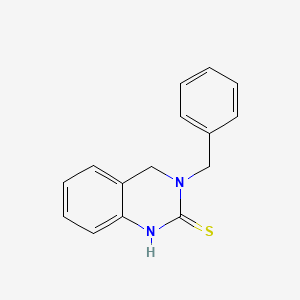
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
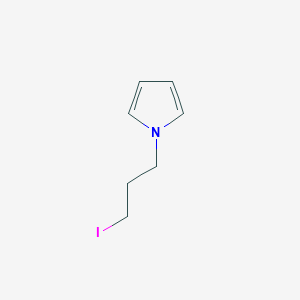
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
